2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes a thienyl group and a tetrahydrobenzo[a]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, typically starting with the preparation of the thienyl and benzo[a]phenanthridinone intermediates. Common synthetic routes include:
Thienyl Group Synthesis: The thienyl group can be synthesized through the reaction of thiophene with methylating agents under acidic conditions.
Benzo[a]phenanthridinone Core Synthesis: This core structure can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-thienyl group: A simpler compound containing the thienyl group.
2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Another compound with a thienyl group and a complex structure.
Uniqueness
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its specific combination of a thienyl group and a tetrahydrobenzo[a]phenanthridinone core, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H23NOS |
---|---|
Molecular Weight |
373.5g/mol |
IUPAC Name |
2,2-dimethyl-5-(3-methylthiophen-2-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C24H23NOS/c1-14-10-11-27-23(14)22-21-17(12-24(2,3)13-19(21)26)20-16-7-5-4-6-15(16)8-9-18(20)25-22/h4-11,22,25H,12-13H2,1-3H3 |
InChI Key |
JQZKPSQIQWWCHN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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